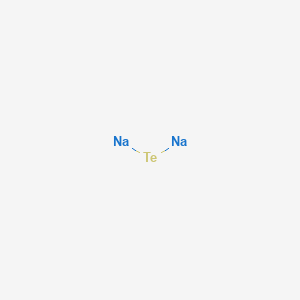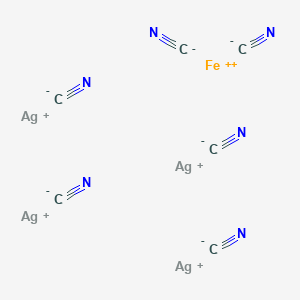
Sodium telluride
Übersicht
Beschreibung
Sodium telluride is a chemical compound that is composed of sodium and tellurium. It is a highly reactive compound that is used in various scientific research applications. The synthesis method of this compound involves the reaction of sodium and tellurium at high temperatures.
Wissenschaftliche Forschungsanwendungen
Synthesis of Aromatic Tellurides and Ditellurides : Sodium telluride acts as an efficient tellurating agent for nonactivated aromatic iodides, providing a simple route to diaryl tellurides, alkyl aryl tellurides, and diaryl ditellurides (Suzuki & Nakamura, 1992).
Reduction of Aromatic Nitro Compounds : It easily reduces aromatic nitro compounds to the corresponding amines in good yields (Suzuki, Manabe, & Inouye, 1985).
Reductive Cleavage of Sulfur-Sulfur Bonds : Sodium hydrogen telluride is effective in reducing alkyl, aryl, and functionally substituted disulfides to thiols under mild conditions (Kong & Zhou, 1989).
Reformatsky-Type Reaction : It debrominates a bromoacetic ester at low temperatures to generate an enolate anion, which undergoes a Reformatsky-type reaction with various non-enolizable aldehydes (Suzuki & Inouye, 1986).
Cleavage of Aryl Haloacetates and 2-Chloroethyl Carboxylates : this compound cleaves aryl haloacetates and 2-chloroethyl carboxylates to give phenolic compounds and carboxylic acids, respectively (Suzuki, Padmanabhan, & Ogawa, 1989).
Cleavage of Epoxides and Quaternary Ammonium Salts : Sodium hydrogen telluride opens many epoxides to give telluro-alcohols, which can be further reduced to alcohols (Barton, Fekih, & Lusinchi, 1986).
Oxidizing Agent for Thiols : Sodium tellurite acts as a mild and highly selective oxidizing agent for thiols, converting them to disulfides (Suzuki, Kawato, & Nasu, 1992).
Promotion of Grain Growth in Thin Films : Sodium plays a role in influencing the morphological and crystallographic properties of CdTe layers grown by metal-organic chemical vapor deposition (Amirkhalili et al., 2017).
Spectroscopic Properties in Optical Amplifiers : Sodium concentrations impact the thermal properties and near-infrared emission of Er3+-doped tellurite glasses, indicating potential applications in 1540 nm waveguides (Rivera & Barbosa, 2014).
Cycloaromatization of Acyclic Enediynes : this compound interacts with acyclic arenediynes to yield cycloaromatization products at relatively low temperatures (Landis, Payne, Eaton, & Anthony, 2004).
Wirkmechanismus
Target of Action
Sodium telluride, also known as sodiotellanylsodium, is an inorganic tellurium compound . It is primarily used in the synthesis of various tellurium nanostructures . These nanostructures have shown promising applications in optoelectronics , acting as active materials in catalysis and energy storage .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. In the synthesis of tellurium nanostructures, this compound is mixed with alkyl halides to form dialkyl ditellurides . The dissolved salt dissociates into their respective ionic species . The generated anions in the structure of this compound are ultimately oxidized to zero-valent tellurium .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the transformation of tellurium. This compound acts as an intermediate in these transformations, facilitating the synthesis of various tellurium nanostructures . The reduction of tellurium to sodium ditelluride and subsequent treatment with alkyl halides results in the formation of dialkyl ditellurides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s important to note that this compound is a challenging material to handle because it is very sensitive to air . It is also soluble in water, which influences its distribution and potentially its absorption and excretion .
Result of Action
The primary result of this compound’s action is the formation of tellurium nanostructures. These nanostructures have unique physical and chemical properties that make them useful in various applications, including optoelectronics, catalysis, and energy storage . For instance, the formation of high-quality 2D telluride nanosheets has been reported .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of air can oxidize this compound, affecting its stability . Additionally, the synthesis of tellurium nanostructures from this compound requires specific conditions, such as the presence of alkyl halides and a controlled temperature .
Safety and Hazards
Sodium telluride is hazardous. In contact with water, it releases flammable gas . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and handling under inert gas .
Zukünftige Richtungen
Sodium telluride nanostructures provide a unique material platform to engineer next-generation energy storage devices such as lithium-ion, sodium-ion, and potassium-ion batteries and flexible supercapacitors . The controllable synthesis methods of different tellurium nanostructures are being reviewed, and the latest progress in the application of tellurium nanostructures is being summarized .
Biochemische Analyse
Biochemical Properties
Sodium telluride finds use in organic synthesis, both as a reagent for reductions and as a source of Te in the synthesis of organotellurium compounds . For instance, aryl halides are substituted to diaryl tellurides . This compound also reacts with 1,3-diynes to give the corresponding tellurophene
Molecular Mechanism
As a reducing agent, this compound converts nitro groups to amines and will cleave certain C-X bonds
Eigenschaften
IUPAC Name |
sodiotellanylsodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWPMGRGIILKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na][Te][Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894843 | |
| Record name | Disodium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12034-41-2 | |
| Record name | Sodium telluride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium telluride (Na2Te) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium telluride (Na2Te) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















